molecular formula C9H15N3S B8575126 N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine

N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine

Cat. No. B8575126
M. Wt: 197.30 g/mol
InChI Key: HJLQINJVFAORKS-UHFFFAOYSA-N
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Patent
US08247408B2

Procedure details

Isopropylamine (100 mL) was added very slowly to 22.0 g (125.96 mmol) of crude 4-chloro-6-methyl-2-(methylthio)pyrimidine in 70 mL of THF in a 350 mL pressure tube. NOTE: Residual POCl3 caused smoking and bubbling, therefore the addition was done at 0° C. Once acid was quenched, an additional 50 mL of isopropylamine was added and the pressure tube was sealed. The reaction vessel was brought to 60° C. and stirred overnight. The LCMS indicate very little starting material. Solvent was evaporated leaving N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine as a viscous yellow oil. The crude material was taken directly to the next step.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([S:13][CH3:14])[N:7]=1>C1COCC1>[CH:1]([NH:4][C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([S:13][CH3:14])[N:7]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C)SC
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Residual POCl3 caused smoking and bubbling
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
was done at 0° C
CUSTOM
Type
CUSTOM
Details
Once acid was quenched
ADDITION
Type
ADDITION
Details
an additional 50 mL of isopropylamine was added
CUSTOM
Type
CUSTOM
Details
the pressure tube was sealed
CUSTOM
Type
CUSTOM
Details
was brought to 60° C.
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=NC(=NC(=C1)C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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